Phenol, 2,4-dichloro-6-nitro-, sodium salt
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Overview
Description
Phenol, 2,4-dichloro-6-nitro-, sodium salt is a chemical compound with the molecular formula C6H3Cl2NO3Na. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen at position 6 is replaced by a nitro group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dichloro-6-nitro-, sodium salt can be synthesized through a multi-step process starting from phenol. The first step involves the nitration of phenol to introduce the nitro group at the 6-position. This is typically achieved using dilute nitric acid at room temperature. The resulting product is then subjected to chlorination to introduce chlorine atoms at the 2 and 4 positions. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-6-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,4-dichloro-6-nitro-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-6-nitro-, sodium salt involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Phenol, 2,4-dichloro-6-nitro-, sodium salt can be compared with other similar compounds such as:
2,4-Dichlorophenol: Lacks the nitro group and has different reactivity and applications.
2,6-Dichlorophenol: Has chlorine atoms at different positions and lacks the nitro group.
4-Nitrophenol: Contains a nitro group but lacks chlorine atoms.
The uniqueness of this compound lies in its combination of chlorine and nitro substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
64047-88-7 |
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Molecular Formula |
C6H2Cl2NNaO3 |
Molecular Weight |
229.98 g/mol |
IUPAC Name |
sodium;2,4-dichloro-6-nitrophenolate |
InChI |
InChI=1S/C6H3Cl2NO3.Na/c7-3-1-4(8)6(10)5(2-3)9(11)12;/h1-2,10H;/q;+1/p-1 |
InChI Key |
QSYAEOJYDZZOHF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
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